Cas no 6529-53-9 (1-(2-Bromoethyl)-4-chlorobenzene)

1-(2-Bromoethyl)-4-chlorobenzene 化学的及び物理的性質
名前と識別子
-
- 1-(2-Bromoethyl)-4-chlorobenzene
- 4-Chlorophenethyl bromide
- 4-Chlorophenethyl BroMide 97
- 2-(4-chlorophenyl)ethylbromide
- 1-Bromo-2-(4-chlorophenyl)ethane
- Benzene, 1-(2-bromoethyl)-4-chloro-
- p-Chlorophenethyl bromide
- YAFMYKFAUNCQPU-UHFFFAOYSA-N
- p-Chloro-.beta.-phenethyl bromide
- 1-Chloro-4-(2-bromoethyl)benzene
- 1-(2-Bromo-ethyl)-4-chloro-benzene
- 2-(P-CHLOROPHENYL)ETHYLBROMIDE
- KSC622K0J
- 4-CHLOROPHENETHYLBROMIDE
- 1-(bromoethyl)-4-chlorobenzene
- 4-Ch
- AC-8944
- SCHEMBL314167
- A8866
- CL8864
- AKOS011897740
- EN300-250166
- 4-Chlorophenethyl bromide, 97%
- AS-18477
- SY101293
- FT-0647649
- 2-(p-Chlorophenyl)ethyl bromide
- NS00035858
- 2-(4'-chlorophenyl)ethyl bromide
- BCP09513
- 2-(4-chlorophenyl)ethyl bromide
- MFCD00634271
- DTXSID80215635
- CS-W009513
- 1-(2-Bromethyl)-4-chlorbenzol
- AM82879
- 6529-53-9
- BBL101257
- 2-(p-chlorophenyl)ethylbromide;4-chlorophenethyl bromide;
- STL555053
- p-Chloro-beta-phenethyl bromide
- DTXCID10138126
- DB-010867
-
- MDL: MFCD00634271
- インチ: 1S/C8H8BrCl/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2
- InChIKey: YAFMYKFAUNCQPU-UHFFFAOYSA-N
- ほほえんだ: BrC([H])([H])C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])Cl
計算された属性
- せいみつぶんしりょう: 217.95000
- どういたいしつりょう: 217.95
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 87.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 0
じっけんとくせい
- 密度みつど: 1.5080 g/mL at 25 °C(lit.)
- ふってん: 76-78 °C/0.3 mmHg(lit.)
- フラッシュポイント: 華氏温度:>230°f
摂氏度:>110°c - 屈折率: n20/D 1.5715(lit.)
- PSA: 0.00000
- LogP: 3.27740
1-(2-Bromoethyl)-4-chlorobenzene セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H302,H318
- 警告文: P280,P305+P351+P338
- 危険物輸送番号:UN 3082 9 / PGIII
- WGKドイツ:2
- 危険カテゴリコード: 22-41-51/53
- セキュリティの説明: S26-S36/37/39-S61
-
危険物標識:
- リスク用語:R22; R41; R51/53
- セキュリティ用語:S26;S36/37/39;S61
- ちょぞうじょうけん:Store at room temperature
1-(2-Bromoethyl)-4-chlorobenzene 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
1-(2-Bromoethyl)-4-chlorobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D519131-10g |
1-(2-BroMoethyl)-4-chlorobenzene |
6529-53-9 | 97% | 10g |
$510 | 2024-05-24 | |
Chemenu | CM254339-25g |
1-(2-Bromoethyl)-4-chlorobenzene |
6529-53-9 | 95% | 25g |
$122 | 2022-06-10 | |
eNovation Chemicals LLC | D519131-5g |
1-(2-BroMoethyl)-4-chlorobenzene |
6529-53-9 | 97% | 5g |
$275 | 2024-05-24 | |
Enamine | EN300-250166-0.25g |
1-(2-bromoethyl)-4-chlorobenzene |
6529-53-9 | 95% | 0.25g |
$19.0 | 2024-06-19 | |
Key Organics Ltd | AS-18477-10G |
1-(2-Bromoethyl)-4-chlorobenzene |
6529-53-9 | >97% | 10g |
£70.00 | 2025-02-09 | |
Key Organics Ltd | AS-18477-10MG |
1-(2-Bromoethyl)-4-chlorobenzene |
6529-53-9 | >97% | 10mg |
£63.00 | 2025-02-09 | |
Alichem | A013025938-1g |
1-(2-Bromoethyl)-4-chlorobenzene |
6529-53-9 | 97% | 1g |
$1549.60 | 2023-09-01 | |
TRC | C375185-10g |
4-Chlorophenethyl Bromide |
6529-53-9 | 10g |
$178.00 | 2023-05-18 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005774-5g |
1-(2-Bromoethyl)-4-chlorobenzene |
6529-53-9 | 97% | 5g |
¥103 | 2024-05-22 | |
Chemenu | CM254339-25g |
1-(2-Bromoethyl)-4-chlorobenzene |
6529-53-9 | 95% | 25g |
$122 | 2021-06-16 |
1-(2-Bromoethyl)-4-chlorobenzeneに関する追加情報
Chemical Profile of 1-(2-Bromoethyl)-4-chlorobenzene (CAS No. 6529-53-9)
1-(2-Bromoethyl)-4-chlorobenzene, identified by its Chemical Abstracts Service (CAS) number 6529-53-9, is a halogenated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This molecule, featuring a benzene ring substituted with a 2-bromoethyl group at the ortho position and a 4-chloro group at the para position, exhibits unique structural and electronic properties that make it a valuable intermediate in the development of various chemical applications.
The structural configuration of 1-(2-bromoethyl)-4-chlorobenzene imparts distinct reactivity, making it a versatile building block for further functionalization. The presence of both bromine and chlorine atoms provides multiple sites for nucleophilic substitution reactions, enabling the synthesis of more complex derivatives. These derivatives have found utility in medicinal chemistry, particularly in the design of novel therapeutic agents targeting various biological pathways.
In recent years, the pharmaceutical industry has shown increasing interest in halogenated aromatic compounds due to their enhanced binding affinity and metabolic stability. Studies have demonstrated that molecules incorporating halogen atoms can improve drug efficacy by facilitating better interactions with biological targets. For instance, 1-(2-bromoethyl)-4-chlorobenzene has been explored as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases.
One notable application of 1-(2-bromoethyl)-4-chlorobenzene is in the development of small-molecule probes for biochemical research. Researchers have utilized this compound to investigate the mechanisms of enzyme inhibition and receptor binding. The bromo and chloro substituents serve as handles for chemical modification, allowing scientists to fine-tune the properties of the resulting compounds. Such modifications are essential for optimizing drug-like characteristics such as solubility, bioavailability, and selectivity.
The synthesis of 1-(2-bromoethyl)-4-chlorobenzene typically involves Friedel-Crafts alkylation followed by halogenation reactions. Advanced synthetic methodologies have been developed to achieve high yields and purity, ensuring that the compound meets the stringent requirements of industrial and academic research. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups with high precision.
Recent advancements in computational chemistry have further enhanced the understanding of 1-(2-bromoethyl)-4-chlorobenzene's reactivity. Molecular modeling studies have predicted new synthetic pathways and provided insights into its interaction with biological targets. These computational approaches are increasingly integrated into drug discovery pipelines, accelerating the identification of promising candidates for further development.
The compound's role in medicinal chemistry extends beyond kinase inhibitors. It has been investigated as a scaffold for developing antiviral and antibacterial agents. The ability to introduce diverse functional groups into the benzene ring allows for the creation of molecules with tailored biological activities. For example, derivatives of 1-(2-bromoethyl)-4-chlorobenzene have shown potential in inhibiting viral proteases, which are essential for viral replication.
In conclusion, 1-(2-bromoethyl)-4-chlorobenzene (CAS No. 6529-53-9) is a multifaceted compound with significant applications in synthetic chemistry and pharmaceutical research. Its unique structural features enable diverse modifications, making it a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications, this molecule is poised to remain a cornerstone in the discovery and development of innovative chemical entities.
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